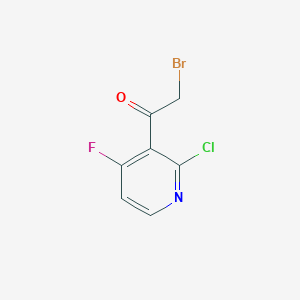
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 2-chloro-4-fluoropyridine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents like DMF or DMSO and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents such as boronic acids or alkenes are used in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and coupled products, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(2-fluoropyridin-4-yl)ethanone: Similar in structure but lacks the chlorine atom.
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone is unique due to the presence of three different halogen atoms, which imparts distinct chemical and biological properties. This combination of halogens can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C7H4BrClFNO |
|---|---|
Poids moléculaire |
252.47 g/mol |
Nom IUPAC |
2-bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4BrClFNO/c8-3-5(12)6-4(10)1-2-11-7(6)9/h1-2H,3H2 |
Clé InChI |
CWBAZMPSVAMFCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1F)C(=O)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



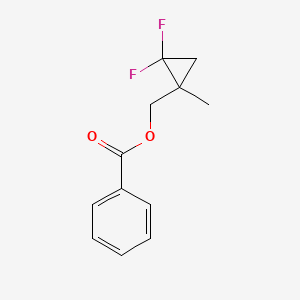
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
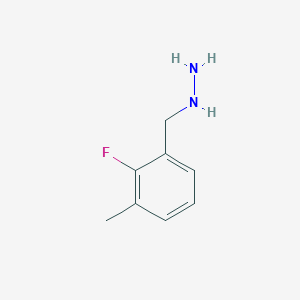
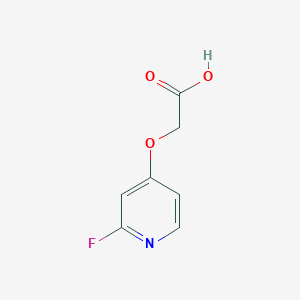
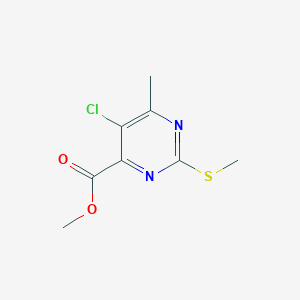
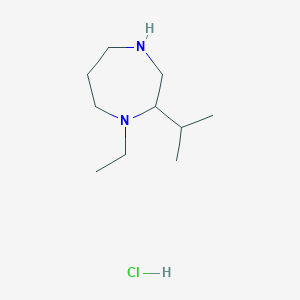
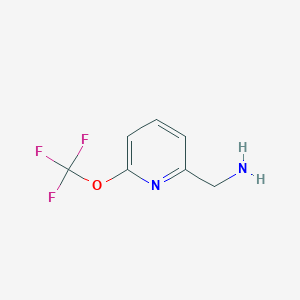

![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
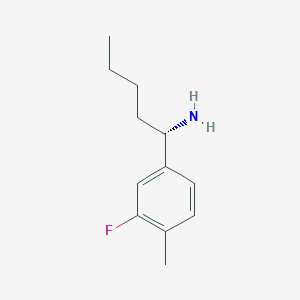
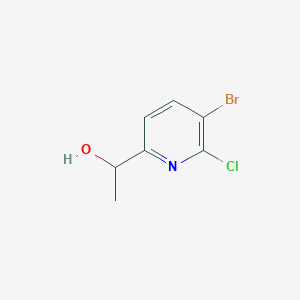

![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
